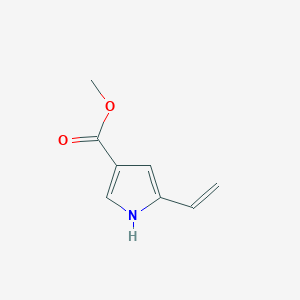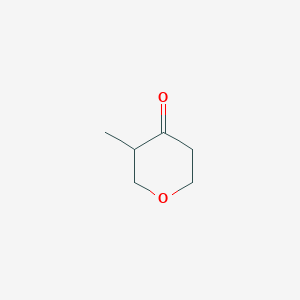![molecular formula C23H16ClN3O5S B174834 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-71-7](/img/structure/B174834.png)
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as SU6668 and is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).
Mecanismo De Acción
SU6668 works by binding to the ATP-binding site of receptor tyrosine kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, SU6668 has also been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for combination therapy with other anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SU6668 is its potency and selectivity for receptor tyrosine kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of SU6668 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on SU6668. One area of interest is the development of more water-soluble derivatives of the compound, which would make it easier to use in various experimental settings. Another area of interest is the investigation of the potential use of SU6668 in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action of SU6668 and its potential applications in other areas of biomedical research.
Métodos De Síntesis
The synthesis of SU6668 involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-amino-N-phenylbenzenesulfonamide and phenyl isocyanate. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
SU6668 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This makes SU6668 a promising candidate for the development of anti-cancer therapies.
Propiedades
Número CAS |
198649-71-7 |
|---|---|
Nombre del producto |
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Fórmula molecular |
C23H16ClN3O5S |
Peso molecular |
481.9 g/mol |
Nombre IUPAC |
1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H16ClN3O5S/c24-16-6-11-21-20(12-16)22(28)15(14-32-21)13-25-17-7-9-19(10-8-17)33(30,31)27-23(29)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,29) |
Clave InChI |
HJLDIVJARSLWBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Sinónimos |
Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)